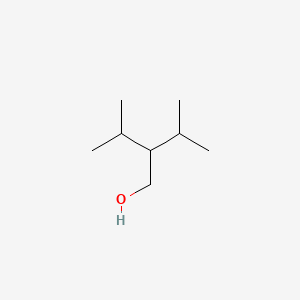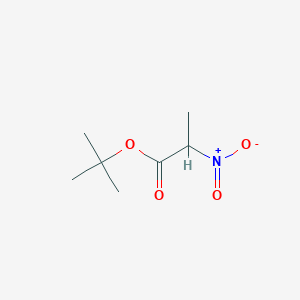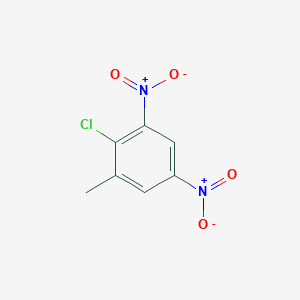
2-Chloro-3,5-dinitrotoluene
Descripción general
Descripción
2-Chloro-3,5-dinitrotoluene is a chemical compound with the molecular formula C7H5ClN2O4 . It is a derivative of toluene and is related to other nitrotoluene compounds . It is not naturally found in the environment .
Synthesis Analysis
The synthesis of 2-Chloro-3,5-dinitrotoluene involves nitration reactions . One method involves the nitration of 2-Chloro-3-nitrotoluene . Another method involves the nitration of 3,5-Dinitrobenzyl chloride . The synthesis process requires careful control of reaction conditions and the use of specific reagents .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,5-dinitrotoluene consists of a benzene ring with a chlorine atom and two nitro groups attached to it . The average mass of the molecule is 216.579 Da and the mono-isotopic mass is 215.993790 Da .Chemical Reactions Analysis
2-Chloro-3,5-dinitrotoluene can undergo various chemical reactions. For instance, it can be detected using an electrochemical impedance sensor based on a molecular imprinted polymer (MIP) . The charge transfer resistance obtained by impedimetric analysis is proportional to the concentration of 2-Chloro-3,5-dinitrotoluene over a wide concentration range .Physical And Chemical Properties Analysis
2-Chloro-3,5-dinitrotoluene is a liquid at room temperature . It has a refractive index of 1.557 and a density of 1.298 g/mL at 25 °C . It has a boiling point of 147 °C at 25 mmHg .Aplicaciones Científicas De Investigación
- 2-Cl-3,5-DNT is an important intermediate in the nitration of o-nitrotoluene (2-MNT). It can be produced simultaneously with 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT) during this process .
- A molecular imprinted polymer (MIP)-based electrochemical sensor has been developed for sensitive detection of 2-Cl-3,5-DNT. This sensor exhibits a low detection limit (0.1 μM) and can be used for environmental monitoring or safety applications .
- Researchers have explored the use of 2-Cl-3,5-DNT in cell analysis methods. While specific details are not readily available, it suggests potential applications in biological research and diagnostics .
Nitration Kinetics Study
Electrochemical Impedimetric Sensor
Cell Analysis Methods
Safety and Hazards
2-Chloro-3,5-dinitrotoluene is classified as a poison and is highly toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and may cause cancer . It may also damage organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .
Direcciones Futuras
The future directions for the study and use of 2-Chloro-3,5-dinitrotoluene could involve its detection and analysis in various environments. For instance, the development of highly selective and sensitive sensors for its detection is an area of ongoing research . Additionally, further studies on its synthesis, properties, and potential applications could also be conducted.
Mecanismo De Acción
Target of Action
2-Chloro-3,5-dinitrotoluene is a synthetic compound with a molecular formula of C7H5ClN2O4
Mode of Action
It’s structurally similar to 2,4-dinitrotoluene and nitrobenzene, which are known to undergo nitration to produce other compounds
Biochemical Pathways
It’s known that similar compounds like 2,4-dinitrotoluene and nitrobenzene can be degraded by bacteria through specific pathways . These pathways involve novel oxygenases for oxidative denitration and subsequent ring-fission
Result of Action
Similar compounds like 2,4-dinitrotoluene and nitrobenzene are known to produce other compounds through nitration
Action Environment
It’s known that the reaction rate of similar compounds like o-nitrotoluene can increase with increasing h2so4 mass fraction
Propiedades
IUPAC Name |
2-chloro-1-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMUNKFQIKDUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303652 | |
| Record name | 2-Chloro-3,5-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-3,5-dinitrobenzene | |
CAS RN |
18905-50-5 | |
| Record name | Benzene,5-dinitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3,5-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



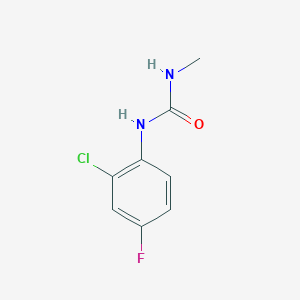
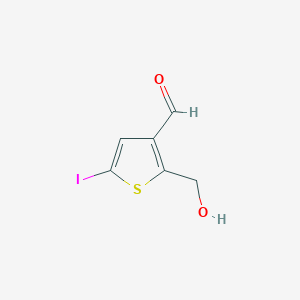
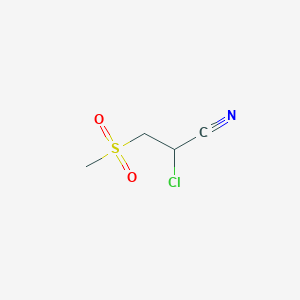

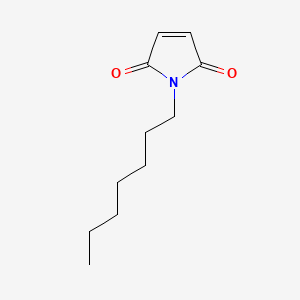
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)
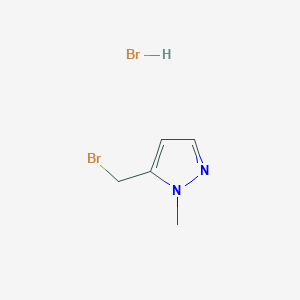


![Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3048913.png)
